3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidin-4-one core substituted with a quinoxaline-2-carbonyl-piperidine moiety. The quinoxaline group, a bicyclic aromatic system with two nitrogen atoms, confers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler substituents. The piperidine ring, functionalized at the 4-position, likely improves solubility and bioavailability through its basic nitrogen . This compound’s synthesis likely involves reductive amination or nucleophilic coupling steps, as seen in structurally related analogs (e.g., ) .
Properties
IUPAC Name |
3-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-5-8-20-13-24(18)12-14-6-9-23(10-7-14)19(26)17-11-21-15-3-1-2-4-16(15)22-17/h1-5,8,11,13-14H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMTMUFYPHNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a dihydropyrimidinone core fused with quinoxaline and piperidine moieties. The molecular formula is with a molecular weight of approximately 348.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoxaline have shown significant antibacterial and antifungal properties. The presence of the piperidine ring may enhance membrane permeability, allowing for better interaction with microbial targets.
- Anticancer Properties : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activity through inhibition of nitric oxide production and other inflammatory mediators.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting moderate efficacy compared to standard chemotherapeutics.
- Antimicrobial Evaluation : Another research effort focused on the compound's antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both pathogens, indicating promising antimicrobial potential.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The dihydropyrimidin-4-one scaffold is common among analogs, but substituents vary significantly:
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives: 8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54g): Features a phenylpiperidine group linked via a pyrazole-ethyl spacer. 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e): Dichlorobenzyl substitution introduces electron-withdrawing groups, which may increase metabolic stability but raise toxicity concerns .
- Dihydropyrimidin-4-one derivatives: 6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one (8c): Contains a p-methoxyphenylamino group and methylthio substituent. The methoxy group improves solubility via hydrogen bonding, while the methylthio group may enhance lipophilicity . 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride: The aminoethyl side chain and hydrochloride salt improve aqueous solubility, making it suitable for in vivo studies .
Physicochemical Properties
Key Observations :
- Yields for complex analogs (e.g., 50e, 54g) are lower (43% and 16%, respectively), suggesting synthetic challenges in introducing bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
